molecular formula C26H19F5N2O5 B613505 Fmoc-d-gln-opfp CAS No. 200622-33-9

Fmoc-d-gln-opfp

Cat. No.: B613505
CAS No.: 200622-33-9
M. Wt: 534.4
InChI Key: FVJZFMYVWWIIGD-QGZVFWFLSA-N
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Description

Fmoc-d-gln-opfp, also known as this compound, is a useful research compound. Its molecular formula is C26H19F5N2O5 and its molecular weight is 534.4. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis of O-glycopeptides

Fmoc-AA-OPfp (where AA=Tyr or Ser) derivatives have been employed in the stereoselective synthesis of O-glycopeptides, demonstrating the utility of Fmoc-d-Gln-OPfp in facilitating the glycosylation reactions. These reactions were nearly stereoselective (>97% β-anomer), highlighting the compound's efficiency in peptide synthesis. The approach provides a rapid and stereoselective method for synthesizing O-glycopeptides, a class of molecules with significant biological relevance, including in the design of vaccines and therapeutic agents (Gangadhar, Jois, & Balasubramaniam, 2004).

Molecularly Imprinted Polymers

In the context of molecular recognition, this compound and its analogs have been used to study the adsorption properties of molecularly imprinted polymers (MIPs). These polymers, designed to mimic natural recognition entities, show distinct binding affinities towards structural analogs of the imprint molecule, demonstrating the potential of this compound in the development of selective adsorbents and sensors (Kim & Guiochon, 2005).

Solid-Phase Synthesis of Phosphopeptides

This compound has also found application in the solid-phase synthesis of phosphopeptides. This synthesis route offers a facile method for incorporating phosphorylated amino acids into peptides, which is crucial for studying phosphorylation-dependent cellular processes, signaling pathways, and the development of therapeutic peptides (Krog-Jensen, Christensen, & Meldal, 2004).

Hydrogel Formation and Drug Delivery

The self-assembly properties of Fmoc-dipeptides, including this compound, have been explored for hydrogel formation. These hydrogels have potential applications in drug delivery and tissue engineering due to their biocompatibility and mechanical properties. The ability of Fmoc-dipeptides to form self-supporting hydrogels under physiological conditions opens avenues for creating novel biomaterials for medical applications (Singh et al., 2015).

Hybrid Materials Development

Research into this compound has extended into the creation of hybrid materials, where its self-assembly capabilities are combined with other entities like polysaccharides, polymers, and peptides. These hybrid systems exhibit enhanced mechanical properties, stability, and biocompatibility, showcasing the versatility of this compound in the development of innovative materials for various industrial and biomedical applications (Diaferia, Morelli, & Accardo, 2019).

Mechanism of Action

Target of Action

Fmoc-d-gln-opfp is primarily used as a protecting group in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group in this compound acts as a protective group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the correct sequence and structure . By protecting the amine groups during synthesis, this compound helps prevent side reactions that could interfere with the formation of the desired peptide .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature and pH . Therefore, careful control of the reaction conditions is essential for the effective use of this compound in peptide synthesis.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F5N2O5/c27-19-20(28)22(30)24(23(31)21(19)29)38-25(35)17(9-10-18(32)34)33-26(36)37-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,32,34)(H,33,36)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJZFMYVWWIIGD-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F5N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692812
Record name Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutaminate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200622-33-9
Record name Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutaminate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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